![molecular formula C11H8O5 B14733398 4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione CAS No. 4958-92-3](/img/structure/B14733398.png)
4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and an oxolane-2,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione typically involves the condensation of 2-hydroxybenzaldehyde with oxalacetic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxolane-2,3-dione moiety can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit comparable biological activities.
Dichloroanilines: These compounds have similar substitution patterns on an aromatic ring but differ in their overall structure and reactivity.
Uniqueness
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
4958-92-3 |
|---|---|
分子式 |
C11H8O5 |
分子量 |
220.18 g/mol |
IUPAC名 |
4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C11H8O5/c12-8-4-2-1-3-6(8)9(13)7-5-16-11(15)10(7)14/h1-4,12-13H,5H2 |
InChIキー |
IORNYZYWOBSQIO-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C2=CC=CC=C2O)O)C(=O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


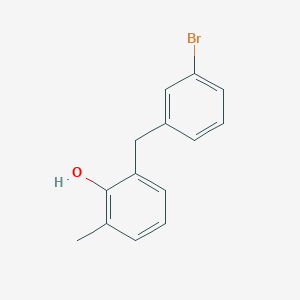
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
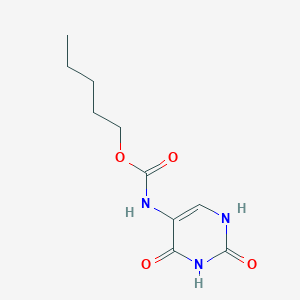

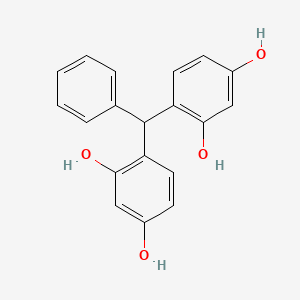
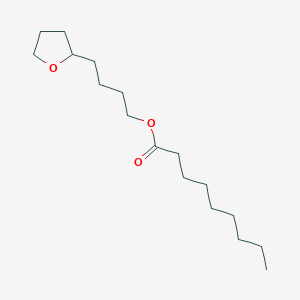
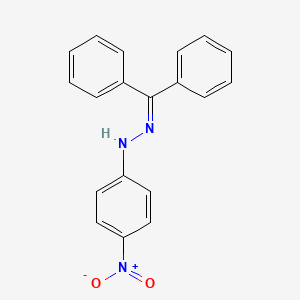

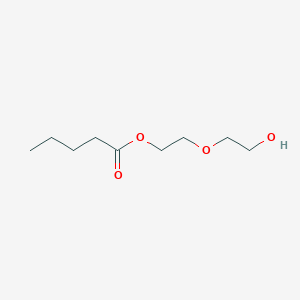
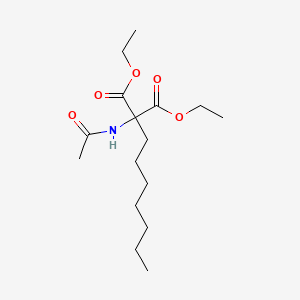
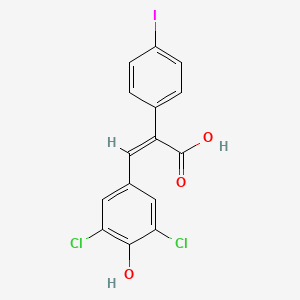

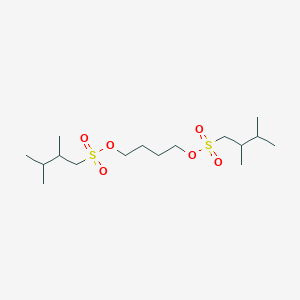
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
